molecular formula C14H12O3 B6377721 2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% CAS No. 1111132-34-3

2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95%

Cat. No. B6377721
CAS RN: 1111132-34-3
M. Wt: 228.24 g/mol
InChI Key: OFHFHNCRBPMQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% (2F4HMPP) is a phenolic compound with a wide range of applications in the scientific research field. It is a derivative of phenol and is used as a building block in the synthesis of various compounds. In addition, 2F4HMPP has been used in various biochemical and physiological studies due to its unique properties.

Mechanism of Action

The mechanism of action of 2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound has an effect on the activity of enzymes. Specifically, it is believed that 2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% binds to certain enzymes and modulates their activity. In addition, 2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects
2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. In addition, 2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% has been shown to have an effect on the activity of certain hormones, such as serotonin and dopamine. Furthermore, 2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% has been shown to increase the activity of certain enzymes, such as cytochrome P450.

Advantages and Limitations for Lab Experiments

2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. In addition, it is relatively stable and has a low toxicity. However, there are some limitations to the use of 2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% in laboratory experiments. It is not soluble in water and has a limited solubility in organic solvents. Furthermore, it is not very soluble in polar solvents, such as ethanol and methanol.

Future Directions

There are several potential future directions for the use of 2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% in scientific research. It could be used in the synthesis of more complex compounds, such as pharmaceuticals and dyes. In addition, 2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% could be used in the synthesis of polymers, such as polyurethanes and polyesters. Furthermore, 2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% could be used to develop fluorescent dyes for use in imaging studies. Finally, 2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% could be used to further investigate its biochemical and physiological effects, such as its effects on hormones and enzymes.

Synthesis Methods

2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% can be synthesized by a two-step procedure. The first step involves the reaction of phenol with formaldehyde in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces 2-formyl-4-hydroxymethylphenol. The second step involves the reaction of the 2-formyl-4-hydroxymethylphenol with an alkyl halide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95%.

Scientific Research Applications

2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% has been used in various scientific research studies due to its unique properties. It has been used in the synthesis of various compounds, including pharmaceuticals, dyes, and fragrances. In addition, 2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% has been used in the synthesis of polymers, such as polyurethanes and polyesters. Furthermore, 2-Formyl-4-(2-hydroxymethylphenyl)phenol, 95% has been used in the synthesis of fluorescent dyes, which have been used in various imaging studies.

properties

IUPAC Name

2-hydroxy-5-[2-(hydroxymethyl)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-8-11-3-1-2-4-13(11)10-5-6-14(17)12(7-10)9-16/h1-7,9,15,17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHFHNCRBPMQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685070
Record name 4-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-4-(2-hydroxymethylphenyl)phenol

CAS RN

1111132-34-3
Record name 4-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.